molecular formula C9H9ClFNO B14071285 1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one

1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one

Cat. No.: B14071285
M. Wt: 201.62 g/mol
InChI Key: QMAYGHGZZNGACX-UHFFFAOYSA-N
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Description

1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C9H9ClFNO This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to a propanone backbone

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

1-(3-amino-4-fluorophenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H9ClFNO/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5,12H2

InChI Key

QMAYGHGZZNGACX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-4-fluorophenol with a halogenated propanone derivative. One common method includes the use of 3-amino-4-fluorophenol and a chlorinated propanone in the presence of a base to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The chlorine atom may influence the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one include:

Biological Activity

1-(3-Amino-4-fluorophenyl)-3-chloropropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound can be characterized by its molecular formula C10H10ClFNC_10H_{10}ClFN and a molecular weight of approximately 215.65 g/mol. The presence of both an amino group and a halogen atom (fluorine) enhances its reactivity and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, making it a candidate for drug development targeting various diseases.
  • Protein Interaction : The amino group can form hydrogen bonds with amino acids in protein structures, influencing their activity and function.

In Vitro Studies

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit cell growth in human cancer cell lines with IC50 values in the low micromolar range, suggesting potent anticancer properties .

Case Studies

  • Antitumor Activity : In an experimental study involving HepG2 liver cancer cells, the compound demonstrated a notable reduction in cell viability, indicating its potential as an antitumor agent. The observed IC50 value was around 2.5 μM, which is competitive compared to standard chemotherapeutic agents .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle, particularly causing G2/M phase arrest. This mechanism is crucial for its therapeutic potential in oncology .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
1-(3-Amino-4-chlorophenyl)-3-bromopropan-2-oneContains bromine instead of chlorineModerate enzyme inhibition
1-(3-Amino-5-fluorophenyl)-3-chloropropan-2-oneFluorine at position 5 enhances reactivityHigher antiproliferative activity
1-(3-Amino-5-chlorophenyl)-3-bromopropan-2-oneDual halogen substitutionBroader application in medicinal chemistry

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